N-(2-ethoxyphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Description
N-(2-ethoxyphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative featuring a 2-ethoxyphenyl group attached to the amide nitrogen and a 4-methoxy-2-nitrophenyl substituent at the 5-position of the furan ring. Such compounds are typically synthesized via coupling reactions (e.g., Suzuki or Buchwald-Hartwig) or carboxamide formation using activated esters, as seen in furan-carboxamide derivatives .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-27-18-7-5-4-6-15(18)21-20(23)19-11-10-17(28-19)14-9-8-13(26-2)12-16(14)22(24)25/h4-12H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGADPJONDUJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Melting Point : Approximately 103-104 °C
- Purity : 95% .
The biological activity of this compound is influenced by its unique structural components, particularly the furan ring and the nitrophenyl substituents. The presence of methoxy and nitro groups can significantly alter the compound's reactivity and interaction with biological targets.
- Oxidative Metabolism : Studies have shown that compounds with methoxy and nitro groups can undergo oxidative metabolism, affecting their pharmacokinetics and bioactivity. For instance, the oxidative metabolism pathways may lead to the formation of reactive metabolites that could interact with cellular macromolecules .
- Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered cellular signaling and metabolic processes.
Anticancer Activity
Research has indicated that furan derivatives possess anticancer properties. A study focused on compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to be related to the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Furan derivatives have also been evaluated for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : Various concentrations were tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Results : The compound exhibited an IC50 value of approximately 25 µM against MCF-7 cells, indicating potent anticancer activity.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial effectiveness against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to determine the zone of inhibition.
- Results : A significant zone of inhibition (15 mm) was observed at a concentration of 100 µg/mL, suggesting strong antibacterial properties.
Research Findings Summary
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Anticancer | Cell viability assays | IC50 = 25 µM against MCF-7 |
| Antimicrobial | Disk diffusion | Zone of inhibition = 15 mm against S. aureus |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual aromatic substituents:
- Amide nitrogen substituent : 2-ethoxyphenyl (electron-donating ethoxy group).
- Furan 5-position substituent : 4-methoxy-2-nitrophenyl (electron-withdrawing nitro and donating methoxy groups).
Key comparisons with analogous compounds include:
Substituent Impact :
- Ethoxy/methoxy groups (e.g., in the target compound and CID 945038 ) increase lipophilicity and may influence metabolic stability.
- Heterocyclic amides (e.g., thiazol-2-yl in 2J) introduce hydrogen-bonding sites, enhancing target affinity .
Melting Points and Stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
